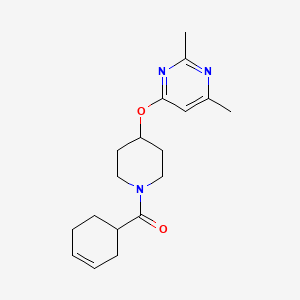

amine CAS No. 946348-10-3](/img/structure/B2709906.png)

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

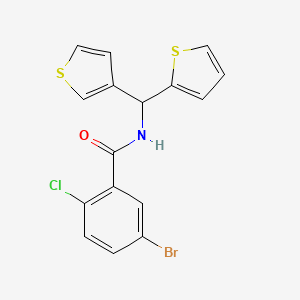

The compound has been synthesized through a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The Mannich reaction is a suitable method to introduce an aminoalkyl substituent into a molecule .Molecular Structure Analysis

The structure of the synthesized compound was confirmed on the basis of FTIR, 1 H-NMR, 13 C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC) and 2D Heteronuclear Multiple Bond Correlation (HMBC), and mass spectral data .Chemical Reactions Analysis

The compound is a novel di-Mannich derivative of curcumin pyrazole . The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule .Physical And Chemical Properties Analysis

The water solubility of the compound was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole and curcumin .科学的研究の応用

Several curcuminoids bearing a pyrazole ring have demonstrated enhanced biological activity compared to curcumin. These activities include anti-malarial, anti-proliferative, antiplatelet, anti-inflammatory, antiviral, and NOS inhibitory effects . Unlike curcumin, which degrades rapidly at physiological pH, these pyrazole-bearing compounds are stable and exhibit minimal metal chelating properties. However, the water solubility prediction (log S) of curcumin pyrazole is not significantly different from that of curcumin itself .

Water Solubility

Compound 2 was found to be three times more soluble than curcumin pyrazole and curcumin. Enhanced water solubility is crucial for drug bioavailability, making compound 2 a promising candidate for further investigation .

Mannich Reaction

The Mannich reaction is a valuable method for introducing an aminoalkyl substituent into a molecule. Mannich derivatives often exhibit improved activity compared to their parent analogs. Additionally, the presence of a Mannich side chain can enhance solubility, thereby improving drug availability .

Structural Confirmation

The structure of compound 2 was confirmed using various techniques, including FTIR, 1H-NMR, 13C-NMR, 2D Heteronuclear Single-Quantum Correlation (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC). These analyses verified the presence of the di-Mannich derivative and its unique substituents .

特性

IUPAC Name |

N-(4-chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O/c1-11-9-25(10-12(2)26-11)18-23-16-15(20-7-8-21-16)17(24-18)22-14-5-3-13(19)4-6-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSACVBYWNQNVBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-chlorophenyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

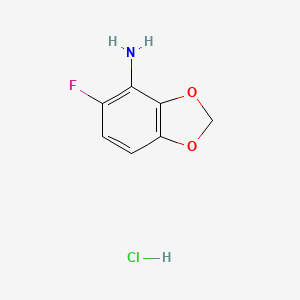

![2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2709825.png)

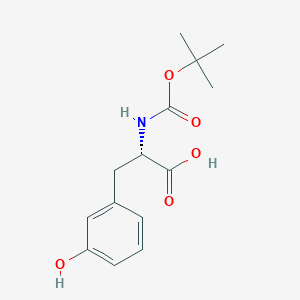

![1-(4-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2709832.png)

![2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

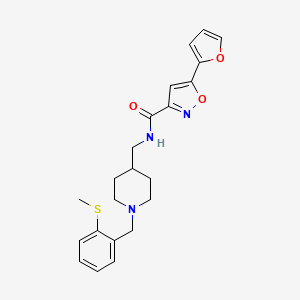

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)